Bicyclo[2.2.1]heptan-1-amine
Overview
Description
“Bicyclo[2.2.1]heptan-1-amine” is a chemical compound with a bicyclic structure . It is also known as “Norbornane” and is an organic compound and a saturated hydrocarbon with the chemical formula C7H12 . It is a crystalline compound . The carbon skeleton is derived from a cyclohexane ring with a methylene bridge in the 1,4- position, and is a bridged bicyclic compound .
Synthesis Analysis
The synthesis of “this compound” involves complex chemical reactions . The compound was originally synthesized by reduction of norcamphor . An asymmetric approach to “Bicyclo[2.2.1]heptane-1-carboxylates” via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is unique due to its bicyclic nature . The structure is highly strained, allowing it to participate in a range of strain-releasing reactions .Chemical Reactions Analysis
“this compound” can participate in a range of chemical reactions due to its strained structure . For example, it can be used in the transition metal-catalyzed dimerization of alkene .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 147.65 . It is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Chemical Properties
- Bicyclo[2.2.1]heptan-1-amine, through radical cyclization, facilitates the synthesis of bridgehead-substituted bicyclo[2.2.1]heptanes with functional groups at each bridgehead. This process is crucial for synthesizing complex organic structures (Della & Knill, 1994).
- The compound has been used to synthesize carbocyclic nucleoside analogues with a bicyclo[2.2.1]heptane skeleton. These analogues have potential applications in anticancer research (Tănase et al., 2014).
Medicinal Chemistry Applications
- This compound derivatives serve as primary amine building blocks for medicinal chemistry. They are transformed into polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition, expanding the scope of complex organic molecule synthesis (Harmata et al., 2021).
- The compound is a key component in creating inhibitors for alpha-galactosidase enzymes, showing significant potential in biochemical applications (Wang & Bennet, 2007).
Polymer and Material Science
- This compound has been utilized in the synthesis of fully alicyclic polyimides, which have applications in material science, particularly in the development of novel polymers (Matsumoto, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-1-amine, also known as compound 2e, primarily targets the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . It plays a crucial role in the chemotaxis of immune cells and has been associated with various types of cancer .
Mode of Action
This compound acts as a CXCR2 antagonist . It was identified by introducing a bridge ring system into the N,N′-diarylsquaramide skeleton . It exhibits good CXCR2 antagonistic activity (CXCR2 IC 50 = 48 nM) and good selectivity (CXCR1 IC 50 / CXCR2 IC 50 = 60.4) . This means it can effectively bind to the CXCR2 receptor and block its activation, thereby inhibiting the downstream effects mediated by this receptor.
Biochemical Pathways
These pathways are involved in immune cell chemotaxis and inflammation, and their inhibition could potentially reduce the metastasis of cancer cells .
Pharmacokinetics
This compound exhibits high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . It shows less stability in rat and human liver microsomes . In vivo pharmacokinetic studies in rats indicated that it has an excellent PK profile (10 mg kg −1 po, Cmax = 2863 ng mL −1, t1/2 = 2.58 h) . This suggests that it has good bioavailability and a reasonable half-life, making it a promising candidate for further development.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve its anti-cancer metastatic effect . An in vitro biological assay demonstrated its good anti-cancer metastatic effect against the pancreatic cancer cell line CFPAC1 .
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-3-1-6(5-7)2-4-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFQYRAKSQTZEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329577 | |
Record name | norbornyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21245-51-2 | |
Record name | norbornyl amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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